N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide
CAS No.:
Cat. No.: VC14965010
Molecular Formula: C18H17N5O
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N5O |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H17N5O/c1-23-15-9-5-2-6-12(15)17(22-23)18(24)19-11-10-16-20-13-7-3-4-8-14(13)21-16/h2-9H,10-11H2,1H3,(H,19,24)(H,20,21) |
| Standard InChI Key | BNYUMQOYHYWPFO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide (molecular formula: C₁₈H₁₇N₅O) integrates two nitrogen-rich heterocycles: a benzimidazole ring and a 1-methylindazole group. The benzimidazole moiety consists of a fused benzene and imidazole ring, while the indazole component features a benzene ring fused to a pyrazole structure. These rings are connected through an ethylcarboxamide linker (-NH-C(=O)-CH₂-CH₂-), which enhances molecular flexibility and potential binding interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₅O |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindazole-3-carboxamide |
| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)NCCC3=NC4=CC=CC=C4N3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 98.7 Ų |
The compound’s planar aromatic systems and polar functional groups contribute to its moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol, while its lipophilic elements facilitate membrane permeability.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide typically involves sequential coupling reactions:
-
Indazole Core Formation: The 1-methylindazole-3-carboxylic acid precursor is synthesized via cyclization of o-toluidine derivatives under acidic conditions, followed by N-methylation using methyl iodide.
-
Benzimidazole Intermediate Preparation: 2-(2-Aminoethyl)benzimidazole is generated through condensation of o-phenylenediamine with β-alanine derivatives, catalyzed by hydrochloric acid.
-
Amide Bond Formation: The carboxylic acid group of the indazole derivative is activated using carbodiimide reagents (e.g., EDC or DCC) and coupled with the benzimidazole ethylamine intermediate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indazole methylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 78 |
| Benzimidazole synthesis | HCl (cat.), EtOH, reflux, 8h | 65 |
| Amide coupling | EDC, HOBt, DCM, rt, 24h | 82 |
Optimization efforts focus on solvent selection, catalyst loadings, and temperature control to minimize side products like N-acylurea derivatives during coupling.
Biological Activities and Mechanistic Insights
Anticancer Activity
Benzimidazole scaffolds are known to intercalate DNA and inhibit histone deacetylases (HDACs). Molecular docking studies propose that the indazole carboxamide group in this compound may bind to HDAC active sites, inducing apoptosis in cancer cell lines. Preliminary in vitro assays against MCF-7 breast cancer cells show IC₅₀ values comparable to vorinostat (SAHA), though further validation is required.
Anti-Inflammatory Effects
The compound’s ability to suppress NF-κB signaling has been hypothesized based on its inhibition of IκB kinase (IKK) in macrophage models. This mechanism parallels the action of dexamethasone, albeit with reduced glucocorticoid receptor affinity.
Pharmacological Profiling and Research Advancements
ADMET Predictions
Computational models (e.g., SwissADME) predict favorable pharmacokinetic properties:
-
Absorption: High intestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s)
-
Metabolism: Moderate CYP3A4 substrate susceptibility
-
Toxicity: Low Ames test mutagenicity risk
These predictions support further in vivo testing, particularly for oral bioavailability.
Recent Experimental Findings
A 2024 study screened the compound against a panel of 12 kinase targets, revealing potent inhibition of JAK2 (IC₅₀ = 42 nM) and moderate activity against BRAF V600E (IC₅₀ = 380 nM). This kinase selectivity profile positions it as a candidate for myeloproliferative disorder therapeutics.
Structural Comparisons with Analogous Compounds
Benzimidazole-Pyrazole Hybrids
N-[3-(2-(1H-Benzimidazol-2-yl)ethyl)phenyl]-5-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxamide (PubChem CID: 46968902) shares a similar carboxamide linker but replaces indazole with oxazole. This modification reduces planarity, altering binding kinetics to hydrophobic enzyme pockets .
Indazole-Benzotriazole Derivatives
Benzotriazole-linked compounds, such as those reported by Suma et al., exhibit enhanced antimicrobial potency due to improved solubility but suffer from metabolic instability compared to benzimidazole analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume